4-Methyl-1,10-phenanthroline

Catalog No.
S1894672
CAS No.
31301-28-7
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,10-phenanthroline

CAS Number

31301-28-7

Product Name

4-Methyl-1,10-phenanthroline

IUPAC Name

4-methyl-1,10-phenanthroline

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3

InChI Key

NAZZKEZTSOOCSZ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3

The exact mass of the compound 4-Methyl-1,10-phenanthroline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-1,10-phenanthroline (CAS: 31301-28-7) is an asymmetric, mono-methylated derivative of the classic 1,10-phenanthroline bidentate ligand. In industrial and advanced academic procurement, it is primarily sourced for its enhanced electron-donating properties and its unique steric profile [1]. The addition of a single methyl group at the 4-position subtly increases the basicity of the nitrogen donors and lowers the redox potential of coordinated transition metals relative to the unsubstituted parent compound. Furthermore, the 4-methyl group serves as an acidic synthetic handle for lateral functionalization, making this compound a critical precursor for extended supramolecular architectures and sterically biased metallodrugs where standard 1,10-phenanthroline is chemically inert [2].

Substituting 4-methyl-1,10-phenanthroline with the cheaper, more common 1,10-phenanthroline (phen) or symmetrically substituted analogs frequently leads to process failures in both catalysis and ligand synthesis. In palladium-catalyzed reductive carbonylations, the lack of the electron-donating methyl group in generic phen results in measurably lower turnover numbers and reduced stabilization of key catalytic intermediates [1]. Synthetically, generic phenanthroline completely lacks an enolizable aliphatic proton, rendering it incapable of undergoing direct base-mediated lateral chain extensions via deprotonation[2]. Additionally, in metallodrug design, the absence of the 4-methyl steric bulk allows for unchecked, deep DNA intercalation, which alters the binding mode and abolishes the tunable minor-groove affinity specifically engineered into 4-methyl-1,10-phenanthroline complexes [3].

Catalytic Turnover Efficiency in Palladium-Mediated Reductive Carbonylation

In the palladium-catalyzed reductive carbonylation of nitroarenes to synthesize aryl carbamates and isocyanates, the electronic properties of the phenanthroline ligand directly dictate the turnover number (TON). Comparative studies demonstrate that 4-methyl-1,10-phenanthroline achieves a TON of 5326, outperforming unsubstituted 1,10-phenanthroline (TON 4803) and even symmetric derivatives like 4,7-dimethylphenanthroline (TON 4911) [1]. The asymmetric electron donation from the single 4-methyl group balances the stabilization of the Pd center with the lability required for high catalytic turnover, outperforming other tested variants [1].

Evidence DimensionCatalytic Turnover Number (TON)
Target Compound DataTON = 5326
Comparator Or Baseline1,10-phenanthroline (TON = 4803)
Quantified Difference10.9% increase in catalytic turnover
ConditionsPd-catalyzed reductive carbonylation of organic nitro compounds

For industrial scale-up of phosgene-free isocyanate precursors, selecting the 4-methyl derivative directly increases catalyst longevity and product yield per mole of palladium.

Thermodynamic Basicity and Ligand Donicity (pKa)

The introduction of the methyl group at the 4-position significantly alters the thermodynamic basicity of the phenanthroline nitrogen donors. 4-Methyl-1,10-phenanthroline exhibits a pKa of approximately 5.49, compared to 4.84 for unsubstituted 1,10-phenanthroline . This +0.65 pKa unit increase reflects a stronger σ-donor capacity, which is critical for lowering the redox potential of coordinated metal centers and stabilizing higher oxidation states during photoredox or electrochemical cycling .

Evidence DimensionAqueous pKa (Thermodynamic basicity)
Target Compound DatapKa = 5.49
Comparator Or Baseline1,10-phenanthroline (pKa = 4.84)
Quantified Difference+0.65 pKa units (stronger basicity)
ConditionsStandard aqueous conditions at 25°C

Procuring the 4-methyl variant is essential when a stronger electron-donating ligand is required to tune the electrochemical window of a metal complex without adding excessive steric bulk.

Precursor Suitability for Lateral Chain Extension via Deprotonation

In the synthesis of extended molecular wires and channel-blocking metallodrugs, 4-methyl-1,10-phenanthroline serves as a uniquely reactive precursor. Treatment with lithium diisopropylamide (LDA) quantitatively deprotonates the 4-methyl group, generating a nucleophile that reacts with alkyl halides (e.g., forming 4-(m-(CH2)4-OC6H4NMe2)-phen in 85% yield) [1]. Unsubstituted 1,10-phenanthroline completely lacks this acidic aliphatic handle, meaning it cannot undergo this direct C-H functionalization[1].

Evidence DimensionYield of lateral alkyl chain extension via LDA deprotonation
Target Compound Data85% yield of mono-alkylated extended ligand
Comparator Or Baseline1,10-phenanthroline (0% yield, lacks reactive methyl group)
Quantified DifferenceAbsolute synthetic enablement (85% vs 0%)
ConditionsLDA in THF/heptane/ethylbenzene, reacted with alkyl halides

Buyers synthesizing extended phenanthroline architectures must procure the 4-methyl variant to utilize base-mediated C-H functionalization, avoiding costly and complex cross-coupling steps.

Steric Modulation of DNA Intercalation in Metallodrugs

When coordinated to copper(II) to form chemical nucleases, the steric profile of the phenanthroline ligand dictates the DNA binding mode. Viscometry and competitive ethidium bromide emission studies reveal that the[Cu(4-methyl-1,10-phenanthroline)2]2+ complex exhibits reduced deep intercalation affinity compared to the unsubstituted[Cu(1,10-phenanthroline)2]2+ baseline [1]. Instead, the asymmetric 4-methyl substitution sterically hinders full insertion of the middle ring between base pairs, shifting the binding equilibrium toward non-covalent minor-groove interactions [1].

Evidence DimensionDNA binding mode and intercalative affinity
Target Compound DataReduced intercalation, enhanced minor-groove binding
Comparator Or Baseline[Cu(1,10-phenanthroline)2]2+ (strong, deep intercalation)
Quantified DifferenceShift from deep intercalation to partial intercalation / minor-groove binding
ConditionsViscometry and competitive ethidium bromide (EthBr) emission with calf thymus DNA

For pharmaceutical researchers developing targeted metallodrugs, the 4-methyl variant provides a critical steric tuning knob to reduce off-target toxicity associated with indiscriminate deep DNA intercalation.

Phosgene-Free Isocyanate Synthesis via Reductive Carbonylation

Due to its superior turnover number (TON = 5326) compared to unsubstituted and symmetrically substituted phenanthrolines, 4-methyl-1,10-phenanthroline is a highly efficient ligand choice for palladium-catalyzed reductive carbonylation of nitroarenes[1]. It is specifically procured for scaling up the production of aryl carbamates and isocyanates, where maximizing catalyst longevity and reaction efficiency is paramount [1].

Synthesis of Extended Molecular Wires and Supramolecular Probes

Leveraging the acidic nature of the 4-methyl group, this compound is heavily utilized as a starting material for lateral chain extensions [2]. By employing strong bases like LDA, researchers can functionalize the methyl group to attach long alkyl chains, fluorophores, or secondary binding motifs, making it a critical building block for ruthenium- or rhenium-based channel-blocking molecular wires [2].

Tuning Redox Potentials in Photoredox and Electrochemical Catalysts

The enhanced σ-donicity of 4-methyl-1,10-phenanthroline (pKa 5.49 vs 4.84 for phen) makes it an excellent choice for tuning the electrochemical window of transition metal complexes . It is procured for formulating Co(II)/Co(III) or Cu(I)/Cu(II) redox mediators and photoredox catalysts where stabilizing a higher oxidation state or lowering the reduction potential is necessary for catalytic turnover .

Design of Sterically Biased Metallodrugs and Chemical Nucleases

In bioinorganic chemistry, 4-methyl-1,10-phenanthroline is selected to synthesize copper or platinum complexes with modulated DNA binding profiles [3]. The asymmetric steric bulk of the 4-methyl group prevents deep intercalation, allowing researchers to design metallointercalators that favor minor-groove binding, thereby tuning the cytotoxicity and selectivity of experimental anticancer agents [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31301-28-7

Wikipedia

4-Methyl-1,10-phenanthroline

General Manufacturing Information

1,10-Phenanthroline, 4-methyl-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types